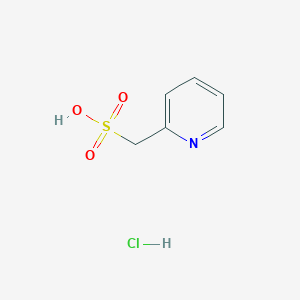

Pyridin-2-ylmethanesulfonic acid hcl

Description

Contextualization of Pyridin-2-ylmethanesulfonic Acid Hydrochloride within Organic Synthesis

Pyridin-2-ylmethanesulfonic acid hydrochloride is a specific isomer within this class, featuring the methanesulfonic acid group at the 2-position of the pyridine (B92270) ring via a methylene (B1212753) bridge. The hydrochloride salt form indicates that the basic nitrogen of the pyridine ring is protonated, forming a pyridinium (B92312) chloride, which can influence the compound's solubility and stability.

In organic synthesis, compounds like Pyridin-2-ylmethanesulfonic acid are considered versatile building blocks. The structure contains multiple reactive sites: the pyridine ring, which can be functionalized further, the acidic sulfonic acid proton, and the potential for reactions at the methylene bridge. While specific, widespread applications for Pyridin-2-ylmethanesulfonic acid hydrochloride are not extensively documented in mainstream literature, its structural motifs suggest several potential roles. It can serve as a precursor for more complex molecules by leveraging the reactivity of the pyridine ring and the sulfonic acid group. guidechem.com For instance, the sulfonic acid can be converted into sulfonamides or sulfonate esters, which are prevalent in medicinal chemistry. lookchem.com

Furthermore, the pyridine nitrogen and the sulfonate oxygens can act as coordination sites, making such molecules candidates for use as ligands in coordination chemistry and catalysis. acs.org The related compound, pyridine hydrochloride, is a well-established reagent in organic synthesis, often used for reactions such as O-demethylation and cyclodehydration, highlighting the utility of pyridinium salts in facilitating organic transformations. researchgate.netresearchgate.net Therefore, Pyridin-2-ylmethanesulfonic acid hydrochloride is contextualized as a specialized reagent and building block, offering a unique combination of acidity, aromaticity, and ligation potential for constructing novel chemical entities.

Overview of the Significance of Pyridine-Based Sulfonic Acids in Contemporary Chemistry

The significance of pyridine-based sulfonic acids in modern chemistry is multifaceted, stemming from the combined properties of the pyridine nucleus and the sulfonic acid group. The pyridine ring is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals, including anti-infective agents like sulfapyridine. pharmaguideline.comexlibrisgroup.com

The sulfonic acid group, and its derivative the sulfonamide, is a cornerstone of drug development. Sulfonamides were the first class of antibiotics to be used systemically and are found in a wide array of drugs, including antibacterial, anticancer, and carbonic anhydrase inhibitors. lookchem.comnih.gov The combination of these two moieties in a single molecule creates a scaffold with immense potential for biological activity. nih.gov

Beyond pharmaceuticals, pyridine-based sulfonic acids are crucial in materials science and catalysis. They are used as ligands for creating metal-organic frameworks (MOFs) and other coordination polymers. lookchem.comacs.org These materials can have applications in gas storage, separation, and catalysis. The pyridine nitrogen provides a key coordination site for metal ions, while the sulfonate group can act as a counter-ion or an additional ligation point, influencing the final structure and properties of the material. mdpi.com Pyridine-2-sulfonic acid, a closely related compound, is also used in the production of dyes, pigments, and agrochemicals, demonstrating the industrial relevance of this class of compounds. guidechem.com

Table 1: Applications of Pyridine-Based Sulfonic Acid Scaffolds

| Field | Application | Role of Pyridine/Sulfonic Acid |

|---|---|---|

| Medicinal Chemistry | Antibacterial, Anticancer Drugs | Pyridine as a privileged core; Sulfonamide as a key pharmacophore. lookchem.compharmaguideline.com |

| Materials Science | Metal-Organic Frameworks (MOFs) | Pyridine as a coordinating ligand; Sulfonate as a linker or counter-ion. acs.org |

| Catalysis | Ligands for Metal Catalysts | Coordination to metal centers to modulate reactivity and selectivity. mdpi.com |

| Agrochemicals | Synthesis of Herbicides/Pesticides | Used as a chemical intermediate and building block. guidechem.com |

Historical Development and Evolution of Synthetic Approaches to Pyridyl-Sulfonate Scaffolds

The synthesis of pyridyl-sulfonate scaffolds has evolved significantly over time, driven by the need for more efficient and safer methods. The pyridine ring is notably resistant to electrophilic substitution reactions like sulfonation compared to benzene, a challenge that plagued early synthetic chemists. google.com

Initial attempts to directly sulfonate pyridine required extremely harsh conditions. A 1946 patent describes historical methods that involved heating pyridine with excessive amounts of sulfuric acid and sulfuric anhydride (B1165640) at temperatures between 330–350°C for up to sixty hours. google.com These processes were not only energy-intensive and hazardous but also resulted in very low yields of the desired pyridine-3-sulfonic acid. google.com

To overcome these difficulties, catalysts such as mercury, vanadium, or aluminum sulfates were introduced. These additives helped to facilitate the reaction at slightly lower temperatures (250–320°C) but still required strong reagents like oleum (B3057394) and prolonged reaction times. google.com

Table 2: Comparison of Pyridine Sulfonation Methods

| Method | Reagents | Conditions | Key Drawbacks |

|---|---|---|---|

| Early Direct Sulfonation | Pyridine, Sulfuric Acid, Sulfuric Anhydride | 330-350°C, 60 hours | Extremely harsh, very low yield, hazardous. google.com |

| Catalytic Sulfonation | Pyridine, Oleum, Mercury Sulfate (B86663) | 250-320°C | High temperatures, use of toxic heavy metals, significant waste. google.com |

| Modern Diazotization Route | 3-Aminopyridine, NaNO₂, SO₂, CuCl₂ | Low Temperature | Milder conditions, higher purity, avoids direct sulfonation. google.com |

The evolution of organic synthesis led to the development of more sophisticated and milder strategies that often avoid the direct sulfonation of the pyridine ring altogether. A common modern approach is to start with a pre-functionalized pyridine, such as an aminopyridine. For example, pyridine-3-sulfonyl chloride can be synthesized via a diazotization reaction of 3-aminopyridine, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst. google.com This pathway offers much greater control and avoids the generation of multiple isomers and the large volumes of acid waste associated with the older methods. For scaffolds like Pyridin-2-ylmethanesulfonic acid, synthetic strategies would likely involve building the molecule from 2-picoline (2-methylpyridine) or other 2-substituted pyridines rather than attempting a direct sulfonation, reflecting the broader shift towards more precise and functional-group-tolerant synthetic methodologies in modern organic chemistry.

Table of Compounds Mentioned

| Compound Name |

|---|

| Pyridin-2-ylmethanesulfonic acid hydrochloride |

| Pyridine-2-sulfonic acid |

| Pyridine-3-sulfonic acid |

| Pyridine-3-sulfonyl chloride |

| Sulfapyridine |

| 2-Picoline (2-Methylpyridine) |

| 3-Aminopyridine |

| Sulfuric acid |

| Sulfuric anhydride (Sulfur trioxide) |

| Oleum |

| Mercury sulfate |

| Vanadium sulfate |

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyridin-2-ylmethanesulfonic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S.ClH/c8-11(9,10)5-6-3-1-2-4-7-6;/h1-4H,5H2,(H,8,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTAJMFYZISBNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CS(=O)(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Reaction Chemistry and Mechanistic Investigations of Pyridin 2 Ylmethanesulfonic Acid Hydrochloride

Acid-Base Chemistry and Protonation Behavior of Pyridin-2-ylmethanesulfonic Acid Systems

Pyridin-2-ylmethanesulfonic acid hydrochloride incorporates both a strongly acidic sulfonic acid group and a pyridine (B92270) ring, which is basic. In its hydrochloride salt form, the compound exists in a protonated state. The nitrogen atom of the pyridine ring, being the most basic site, is the primary location of protonation. plos.org This protonation forms a pyridinium (B92312) cation, a key feature that dictates much of the molecule's reactivity. rsc.orgvaia.com

The table below presents the acid dissociation constants (pKa) for related compounds to provide context for the expected acid-base behavior of Pyridin-2-ylmethanesulfonic acid.

| Compound | Conjugate Acid | pKa | Reference |

|---|---|---|---|

| Ammonia | NH₄⁺ | 9.244 | libretexts.org |

| Aminobenzene (Aniline) | C₆H₅NH₃⁺ | 4.601 | libretexts.org |

| 4-Aminobenzenesulfonic acid | ⁺H₃N-C₆H₄-SO₃H | 3.232 | libretexts.org |

| Acetic Acid | CH₃COOH | 4.757 | libretexts.org |

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of the pyridinium ring in Pyridin-2-ylmethanesulfonic acid hydrochloride is fundamentally different from that of neutral pyridine or benzene. Due to the electronegativity of the nitrogen atom and, more importantly, its positive charge in the protonated form, the aromatic ring is significantly electron-deficient. wikipedia.orgpearson.com

This electron deficiency has two major consequences:

Reactivity towards Electrophiles: The pyridinium ring is strongly deactivated towards electrophilic aromatic substitution (EAS). rsc.org The positive charge on the nitrogen atom repels incoming electrophiles, making reactions like nitration or Friedel-Crafts alkylation exceedingly slow or impossible under normal conditions. wikipedia.orgrsc.org Computational studies have shown that while the nitration of neutral pyridine has a low activation energy, the fact that pyridine is entirely converted to the protonated pyridinium species in the required acidic medium prevents the reaction from occurring. rsc.org

Reactivity towards Nucleophiles: The positive charge makes the pyridinium ring highly susceptible to attack by nucleophiles. thieme-connect.com Nucleophilic addition to pyridinium salts is a well-established reaction pathway, generating intermediates that can be further transformed. acs.orgacs.org The addition typically occurs at the positions ortho or para to the nitrogen atom, as this allows the positive charge to be neutralized effectively in the intermediate. acs.org This reactivity provides a powerful method for the functionalization of the pyridine ring that is complementary to the more common electrophilic substitution seen in electron-rich aromatics. thieme-connect.com

Role as a Reagent in Organic Transformations

Catalytic Applications and Mechanistic Insights

The structure of Pyridin-2-ylmethanesulfonic acid hydrochloride suggests its potential application as an acid catalyst. Structurally similar compounds, such as N-sulfonic acid pyridinium-4-carboxylic acid chloride, have been synthesized and successfully employed as efficient organocatalysts in multicomponent condensation reactions under solvent-free conditions. iau.ir The catalytic activity of such compounds stems from the presence of the acidic -SO₃H group. iau.ir

Furthermore, the pyridyl moiety itself can play a crucial role in catalysis. Research on manganese-based oxidation catalysts has shown that pyridin-2-yl based ligands can decompose in situ to form pyridine-2-carboxylic acid, which is the true catalytically active species in conjunction with the metal source. rsc.orgresearchgate.net This indicates that the pyridin-2-yl skeleton is a robust structural motif for generating active catalysts. Pyridine-2-carboxylic acid has also been used directly as a green and efficient catalyst for the synthesis of pyrazolo[3,4-b]quinolinones. nih.gov These examples highlight the potential for Pyridin-2-ylmethanesulfonic acid to function either as a Brønsted acid catalyst or as a precursor to a catalytically active species in metal-promoted reactions.

The table below summarizes the conditions for a reaction catalyzed by a structurally analogous N-sulfonic acid pyridinium salt. iau.ir

| Reactants | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde, 2-Thiobarbituric acid, Ammonium (B1175870) acetate (B1210297) | [Pyridine-N-SO₃H-4-COOH]Cl (10 mol%) | 80 °C, Solvent-free | 95% | iau.ir |

| Benzaldehyde, 2-Thiobarbituric acid, Ammonium acetate | [Pyridine-N-SO₃H-4-COOH]Cl (10 mol%) | 80 °C, Solvent-free | 92% | iau.ir |

| 4-Methylbenzaldehyde, 2-Thiobarbituric acid, Ammonium acetate | [Pyridine-N-SO₃H-4-COOH]Cl (10 mol%) | 80 °C, Solvent-free | 94% | iau.ir |

Ligand-Accelerated Reactions

Ligand-accelerated catalysis is a phenomenon where the presence of a ligand enhances the rate of a metal-catalyzed reaction compared to the uncatalyzed or metal-only catalyzed pathway. Pyridine and its derivatives are among the most versatile and widely used ligands in transition metal homogeneous catalysis. researchgate.net The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can coordinate to a metal center, stabilizing it and modulating its reactivity. researchgate.net

Pyridine-bis(imine) (PDI) ligands, for instance, form iron catalysts that are among the most active in the world for ethylene (B1197577) polymerization. nih.gov The pyridin-2-yl group in the title compound is a structural component of many effective ligands used in catalysis. rsc.orgresearchgate.netscispace.com While specific examples of Pyridin-2-ylmethanesulfonic acid hydrochloride in ligand-accelerated reactions are not detailed in the literature, its structure makes it a plausible candidate to act as a ligand. It could coordinate to a metal center via its pyridyl nitrogen, potentially influencing the rate and selectivity of a catalytic transformation.

Mechanistic Studies of Bond Formation and Cleavage Involving the Pyridyl and Sulfonate Groups

Elucidation of Reaction Pathways

The sulfonate group is a key functional moiety in the title compound, and its chemistry is central to the molecule's utility in synthesis. Sulfonate esters are typically formed by the reaction of an alcohol with a sulfonyl chloride (like tosyl chloride) in the presence of a base such as pyridine. youtube.com This reaction converts a poor leaving group (hydroxyl) into an excellent leaving group (sulfonate), a cornerstone of synthetic organic chemistry. youtube.comlibretexts.org

The cleavage of bonds connected to the sulfonate group can occur through several pathways, depending on the substrate and reaction conditions.

C-O Bond Cleavage: In nucleophilic substitution reactions where an alkyl sulfonate is used as an electrophile, the C-O bond is cleaved as the sulfonate anion departs. This is the most common reaction pathway for alkyl sulfonates. youtube.comrsc.org

S-O Bond Cleavage: The alkaline hydrolysis of aryl sulfonate esters has been studied to determine whether the mechanism is a concerted process or a stepwise addition-elimination pathway. acs.org Experimental and theoretical data for the hydrolysis of pyridine-3-yl benzenesulfonate (B1194179) suggest a concerted Sₙ2-like pathway. acs.org

C-S Bond Cleavage: When the sulfonyl group is attached directly to an aromatic or heteroaromatic ring, nucleophilic C-S bond cleavage can be achieved. For example, 2-(arylsulfonyl)pyrimidines undergo facile C-S bond cleavage upon reaction with sodium hydroxide (B78521) to yield sodium arylsulfinates. dntb.gov.uaresearchgate.net This type of cleavage is an important transformation, as organosulfur compounds are pivotal intermediates in organic synthesis. acs.orgrsc.org The mechanism involves nucleophilic attack at the carbon atom of the heterocyclic ring, leading to the displacement of the sulfinate group. dntb.gov.ua

These distinct pathways highlight the versatile reactivity of the sulfonate group, acting as a stable protecting group, a reactive leaving group, or a site for nucleophilic attack, depending on the molecular context.

Lack of Specific Research Findings on the Advanced Reaction Chemistry of Pyridin-2-ylmethanesulfonic Acid Hydrochloride

A thorough review of available scientific literature and chemical databases did not yield specific research articles or detailed experimental data focusing on the advanced reaction chemistry of Pyridin-2-ylmethanesulfonic acid hydrochloride. Consequently, a detailed analysis of the influence of various reaction conditions—such as temperature, catalysts, solvents, and reactant ratios—on the selectivity and yield of its synthesis could not be constructed.

General synthetic routes to similar compounds, such as pyridinesulfonic acids, typically involve either the direct sulfonation of a pyridine ring or the oxidation of a corresponding thiol or sulfinic acid. However, specific mechanistic investigations and optimization studies for the synthesis of the 2-pyridinylmethyl substituted sulfonic acid hydrochloride are not publicly documented.

The formation of the hydrochloride salt is a standard acid-base reaction, but the nuanced effects of reaction parameters on the yield and purity of the primary sulfonic acid compound are not available in the reviewed literature. Without published research, it is not possible to provide scientifically accurate data tables or a detailed discussion on the optimization of its synthesis as requested. Further empirical research would be required to determine the precise influence of reaction conditions on the selectivity and yield for the formation of Pyridin-2-ylmethanesulfonic acid hydrochloride.

Derivatization and Functionalization Strategies for Pyridin 2 Ylmethanesulfonic Acid Frameworks

Introduction of Diverse Functional Groups onto the Pyridine (B92270) Ring System

The pyridine ring is an electron-deficient heterocycle, which dictates its reactivity. The nitrogen atom withdraws electron density, making the ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions, while making electrophilic substitution, which typically occurs at the C3 position, more challenging.

Recent advances have focused on direct C-H functionalization, which avoids the need for pre-functionalized starting materials. These methods offer a more atom- and step-economical approach to derivatization.

Key functionalization approaches include:

Electrophilic Substitution: While challenging due to the ring's electron-poor nature, reactions like nitration and halogenation can be achieved under harsh conditions, typically directing to the C3 and C5 positions.

Nucleophilic Aromatic Substitution (SNAr): The introduction of a good leaving group (e.g., a halide) onto the ring allows for its displacement by various nucleophiles, including amines, alkoxides, and thiolates.

Metal-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki, Heck, and Sonogashira couplings are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions require the pre-installation of a halide or triflate on the pyridine ring to couple with a suitable partner (e.g., boronic acids, alkenes, or alkynes).

Minisci-Type Reactions: This radical-based approach is effective for the alkylation and acylation of electron-deficient heterocycles. It typically shows a preference for the C2 and C4 positions. For the pyridin-2-ylmethanesulfonic acid framework, this could be a viable strategy for functionalization at the C4 and C6 positions.

Dearomatization-Rearomatization Strategies: These methods temporarily disrupt the aromaticity of the pyridine ring to make it more electron-rich and susceptible to electrophilic attack. Subsequent rearomatization re-establishes the pyridine core, now bearing a new functional group, often at positions that are difficult to access through other means, such as C4 or C5.

A summary of potential functional groups that can be introduced onto the pyridine ring is presented in the table below.

| Reaction Type | Position(s) Targeted | Functional Group Introduced | Typical Reagents |

| Electrophilic Halogenation | C3, C5 | -Cl, -Br, -I | Cl₂, Br₂, I₂ with oleum (B3057394) |

| Nucleophilic Substitution | C4, C6 | -OR, -NR₂, -SR | NaOR, HNR₂, NaSR (on a halogenated pyridine) |

| Suzuki Coupling | C3, C4, C5, C6 | -Aryl, -Vinyl | Arylboronic acid, Pd catalyst, base |

| Minisci Reaction | C4, C6 | -Alkyl, -Acyl | Alkyl radicals (from R-COOH), AgNO₃, (NH₄)₂S₂O₈ |

| C-H Arylation | C3, C5 | -Aryl | Aryl halides, Pd or Rh catalyst |

Modification of the Methanesulfonic Acid Moiety

The methanesulfonic acid group (-CH₂SO₃H) provides a secondary handle for derivatization. While the sulfonic acid itself is relatively stable and resistant to redox reactions, it can be converted into more reactive intermediates, primarily sulfonyl halides. nih.govwikipedia.org

Common modifications include:

Conversion to Sulfonyl Chlorides: The sulfonic acid can be treated with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the corresponding pyridin-2-ylmethanesulfonyl chloride. This intermediate is highly valuable for subsequent transformations. wikipedia.org

Synthesis of Sulfonamides: The generated sulfonyl chloride readily reacts with primary or secondary amines to form a diverse library of sulfonamides. This is a widely used strategy in drug discovery to modulate properties such as solubility and biological target affinity.

Formation of Sulfonate Esters: Reaction of the sulfonyl chloride with various alcohols leads to the formation of sulfonate esters. wikipedia.org Alternatively, direct esterification of the sulfonic acid can be achieved with alcohols under acidic conditions or using alkylating agents like trialkyl phosphites. researchgate.netresearchgate.net

These transformations are summarized in the following table.

| Starting Moiety | Reagent(s) | Product Moiety | Functional Group |

| -CH₂SO₃H | Thionyl chloride (SOCl₂) | -CH₂SO₂Cl | Sulfonyl chloride |

| -CH₂SO₂Cl | Primary/Secondary Amine (R₂NH) | -CH₂SO₂NR₂ | Sulfonamide |

| -CH₂SO₂Cl | Alcohol (R'OH) | -CH₂SO₂OR' | Sulfonate Ester |

| -CH₂SO₃H | Trialkyl phosphite (B83602) (P(OR')₃) | -CH₂SO₂OR' | Sulfonate Ester |

Regioselective Functionalization Techniques

Controlling the position of new functional groups on the pyridine ring is a central challenge in the synthesis of targeted derivatives. The inherent electronic properties of the pyridine ring provide a baseline level of regioselectivity. For pyridin-2-ylmethanesulfonic acid, the C2 position is blocked, making the C6 position electronically similar and a likely site for nucleophilic or radical attack. The C3 and C5 positions are the most electron-rich and are targets for electrophilic attack or metal-catalyzed C-H activation. researchgate.net The C4 position is also activated towards nucleophilic attack.

Advanced strategies to achieve high regioselectivity include:

Blocking Groups: A temporary group can be installed to block a more reactive position, thereby directing functionalization to a less accessible site. For instance, a removable blocking group at the C6 position could enable selective functionalization at C4.

Directed Ortho-Metalation (DoM): A directing group on the pyridine ring can chelate to a metal catalyst (e.g., Palladium, Rhodium, Iridium) and direct C-H activation to the adjacent ortho position. The pyridine nitrogen itself can direct functionalization to the C3 position.

Catalyst and Ligand Control: In transition-metal-catalyzed reactions, the choice of metal, ligand, and reaction conditions can profoundly influence the regiochemical outcome, allowing for selective targeting of different C-H bonds.

Photocatalysis: Visible-light-mediated reactions have emerged as a powerful tool, sometimes offering unique regioselectivity compared to traditional thermal methods, such as favoring meta-selective functionalization through the formation of electron donor-acceptor (EDA) complexes. researchgate.net

Application of Directing Group Chemistry for C-H Activation and Functionalization

Direct C-H activation is a state-of-the-art strategy for derivatization that avoids the need for pre-functionalized substrates. The pyridine nitrogen atom is a powerful, endogenous directing group. In the context of pyridin-2-ylmethanesulfonic acid, the nitrogen atom can direct transition metal catalysts to activate the C-H bond at the C3 position. This allows for the introduction of aryl, alkyl, or other functional groups at this site with high selectivity.

While the methanesulfonic acid group is not a classical directing group for C-H activation, its steric bulk and electronic properties at the C2-methylene position can influence the outcome of reactions at other positions on the ring. Furthermore, it is possible to temporarily install a different directing group onto the pyridine ring to override the inherent directing effect of the ring nitrogen. For example, an amide or carboxylic acid group could be introduced at the C5 position to direct C-H activation to the C4 or C6 positions, respectively. After the desired functionalization, the directing group can be removed or converted into another functional group.

Analytical Derivatization Methodologies for Enhanced Detection

For quantitative analysis, particularly in complex biological matrices, derivatization of pyridin-2-ylmethanesulfonic acid can significantly enhance detection sensitivity and chromatographic performance. Sulfonic acids are highly polar and non-volatile, making them challenging to analyze by gas chromatography (GC) without derivatization. While suitable for liquid chromatography (LC), their detection by mass spectrometry (MS) can be improved.

Key derivatization strategies for analytical purposes include:

Esterification for GC Analysis: Conversion of the sulfonic acid to a more volatile sulfonate ester (e.g., methyl or ethyl ester) allows for analysis by GC-MS.

Derivatization for Enhanced LC-MS/MS Detection:

Charge-Tagging: Reagents can be used to introduce a permanently charged moiety (e.g., a quaternary ammonium (B1175870) group) onto the molecule. This enhances ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). For example, alkyl sulfonates can be derivatized with trimethylamine (B31210) to form highly polar quaternary ammonium products that are readily detected. researchgate.net

Introducing Chromophores: For HPLC with ultraviolet (UV) detection, derivatization with a reagent containing a strong chromophore, such as sodium dibenzyldithiocarbamate, can be employed to improve sensitivity. nih.gov

Isotope Labeling: Introducing a stable isotope pattern (e.g., using a bromine-containing reagent) provides a unique mass signature that facilitates clear identification and quantification in complex samples. nih.gov

Fragmentation-Directing Groups: Derivatization reagents can be designed to produce a specific and highly abundant fragment ion upon collision-induced dissociation (CID) in MS/MS analysis. mdpi.com This allows for highly selective and sensitive detection using selected reaction monitoring (SRM).

A summary of these analytical techniques is provided below.

| Analytical Technique | Derivatization Goal | Example Reagent/Method | Benefit |

| GC-MS | Increase volatility | Esterification (e.g., with methanol/acid) | Enables gas-phase analysis |

| LC-ESI-MS | Enhance ionization | Trimethylamine (forms quaternary ammonium ion) | Improved signal intensity in positive ion mode researchgate.net |

| HPLC-UV | Add a UV-active group | Sodium dibenzyldithiocarbamate | Increased sensitivity for UV detection nih.gov |

| LC-MS/MS | Selective detection | Fragmentation-directing tags (e.g., Ns-MOK-β-Pro-OSu) | High selectivity and sensitivity via SRM mdpi.com |

| LC-MS | Unambiguous identification | Brominated reagents (e.g., 4-bromo-N-methylbenzylamine) | Characteristic isotope pattern for clear identification nih.gov |

Applications in Materials Science and Industrial Chemistry Excluding Clinical/biological End Products

Utilization as a Building Block for Advanced Materials

The bifunctional nature of Pyridin-2-ylmethanesulfonic acid, possessing both a basic pyridine (B92270) ring and an acidic sulfonic acid group, makes it a promising candidate as a monomer or functionalizing agent for the synthesis of advanced materials. While specific examples detailing the use of Pyridin-2-ylmethanesulfonic acid HCl in polymers or metal-organic frameworks (MOFs) are not extensively documented, the reactivity of its constituent parts suggests significant potential.

Pyridine derivatives are widely incorporated into polymer backbones to enhance thermal stability, solubility, and fluorescent properties. For instance, pyridine dicarboxylic acids are used in the synthesis of polybenzimidazoles, which are polymers known for their high-temperature resistance and suitability for applications like fuel cell membranes. The pyridine moiety in these polymers provides basic sites that can be doped with acids to improve proton conductivity. Similarly, pyridine-containing polymers have been investigated for their antimicrobial and fluorescence applications.

In the realm of metal-organic frameworks (MOFs), pyridine-based ligands are crucial in constructing robust and functional porous materials. MOFs have applications in gas storage, catalysis, and sensing. The nitrogen atom of the pyridine ring acts as a coordination site for metal ions, while other functional groups on the pyridine ring can tune the properties of the resulting framework. For example, pyridine-dicarboxylates have been used to create MOFs with interesting photoluminescent properties. The sulfonic acid group in Pyridin-2-ylmethanesulfonic acid could also participate in the framework construction or provide acidic sites within the pores, making it a potential building block for functional MOFs.

Role in Surface Chemistry and Corrosion Inhibition Studies (Methodological Focus)

Derivatives of pyridine have been extensively studied for their ability to inhibit the corrosion of metals, particularly steel, in acidic environments. These compounds act by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. The effectiveness of these inhibitors is often evaluated through a variety of electrochemical and surface analysis techniques.

The primary mechanism of corrosion inhibition by pyridine derivatives involves the interaction of the lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic ring with the vacant d-orbitals of the metal atoms on the surface. This adsorption process blocks the active corrosion sites.

Methodologies for Evaluation:

Weight Loss Measurement: This is a straightforward method where the loss in weight of a metal coupon is measured after immersion in a corrosive solution with and without the inhibitor. The inhibition efficiency (IE) is calculated from the reduction in the corrosion rate.

Potentiodynamic Polarization: This electrochemical technique involves polarizing the metal sample and measuring the resulting current. It provides information on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. Pyridine derivatives often act as mixed-type inhibitors, meaning they suppress both reactions.

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance of the protective film formed on the metal surface. An increase in the charge transfer resistance in the presence of the inhibitor indicates effective corrosion protection.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the metal before and after exposure to the corrosive environment. In the presence of an effective inhibitor, the surface shows significantly less damage compared to the uninhibited surface.

Research has shown that the inhibition efficiency of pyridine derivatives increases with their concentration. For example, certain substituted pyridine derivatives have demonstrated inhibition efficiencies exceeding 99% for mild steel in hydrochloric acid solutions. mdpi.combldpharm.com The structure of the pyridine derivative, including the presence of other functional groups, plays a significant role in its inhibitory performance.

Table 1: Inhibition Efficiency of a Pyridine Derivative on Mild Steel in 0.5 M HCl

| Inhibitor Concentration (M) | Inhibition Efficiency (%) |

|---|---|

| 0.001 | >90 |

| 0.003 | >95 |

| 0.005 | 99.62 |

This table presents illustrative data based on findings for similar pyridine derivatives. bldpharm.com

Applications as Ligands in Coordination Chemistry and Catalysis

The pyridine ring in Pyridin-2-ylmethanesulfonic acid makes it an effective ligand for a variety of metal ions. In coordination chemistry, ligands are molecules that donate electrons to a central metal atom to form a coordination complex. The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can be donated to a metal center.

Pyridinesulfonic acid ligands have been found to be particularly effective in palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In these catalytic systems, the pyridine part of the ligand coordinates to the palladium center, while the non-coordinating sulfonate group is believed to be crucial for the catalytic activity. researchgate.net This non-coordinating nature helps in maintaining the cationic character of the palladium catalyst, which enhances its reactivity.

For instance, electron-deficient pyridine-3-sulfonic acid ligands have been successfully employed in the Pd(II)-catalyzed C(sp³)–H olefination of native amides. researchgate.net This reaction is significant as it allows for the direct functionalization of otherwise inert C-H bonds. The use of pyridinesulfonic acid ligands was found to be superior to other types of ligands, highlighting their unique electronic and steric properties in promoting the desired catalytic transformation. researchgate.net

Table 2: Catalytic Applications of Pyridine-Sulfonic Acid Ligands

| Metal Catalyst | Reaction Type | Role of Ligand |

|---|---|---|

| Palladium (Pd) | C(sp³)–H Olefination | Enhances catalytic activity by preserving the cationic character of the metal center. |

| Palladium (Pd) | C(sp³)–H Arylation | Facilitates the reaction through a weakly coordinating sulfonate group. |

This table summarizes the catalytic roles of similar pyridine-sulfonic acid ligands. researchgate.net

Intermediate in the Synthesis of Chemically Complex Compounds

In organic synthesis, an intermediate is a molecule that is formed from the reactants and reacts further to give the desired product in a multi-step reaction. This compound can serve as a valuable intermediate due to the presence of two distinct functional groups that can be selectively modified.

The pyridine ring can undergo various transformations common to aromatic heterocycles. For example, it can be functionalized through electrophilic or nucleophilic substitution reactions, allowing for the introduction of additional chemical moieties. The position of the methanesulfonic acid group can influence the regioselectivity of these reactions.

The sulfonic acid group, or its corresponding sulfonyl chloride, is also a versatile functional group. Sulfonyl chlorides are reactive towards nucleophiles and can be used to form sulfonamides or sulfonate esters. These transformations are important in the synthesis of a wide range of organic compounds.

While specific industrial-scale syntheses using this compound as a key intermediate are not widely published, its structure is analogous to other pyridine derivatives that are used in the synthesis of complex molecules. For instance, various substituted pyridines are precursors for agrochemicals, pharmaceuticals, and dyes. The synthesis of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives, for example, involves multi-step procedures where functionalized pyridines are key intermediates. rsc.org The unique combination of a pyridine ring and a sulfonic acid group in Pyridin-2-ylmethanesulfonic acid provides a platform for the synthesis of a diverse array of chemically complex compounds for various industrial applications.

Cutting Edge Analytical Methodologies for Characterization of Pyridin 2 Ylmethanesulfonic Acid Hydrochloride and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the chemical structure and functional groups present in Pyridin-2-ylmethanesulfonic acid hydrochloride.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Pyridin-2-ylmethanesulfonic acid hydrochloride. Advanced 1D (¹H, ¹³C) and 2D NMR techniques provide detailed information about the chemical environment of each atom, connectivity, and spatial relationships within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the methylene (B1212753) (-CH₂-) group. The chemical shifts of the pyridine protons are influenced by the electron-withdrawing nature of the sulfonic acid group and the nitrogen atom. Typically, these aromatic protons appear in the downfield region (δ 7.0-9.0 ppm). The methylene protons, situated between the pyridine ring and the sulfonic acid group, would likely appear as a singlet in the range of δ 4.0-5.0 ppm. In the hydrochloride salt, protonation of the pyridine nitrogen would further influence the chemical shifts of the adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The pyridine ring carbons would exhibit signals in the aromatic region (δ 120-160 ppm), with the carbon atom attached to the nitrogen (C2) and the carbon attached to the methanesulfonic acid group showing distinct shifts. The methylene carbon would produce a signal at a higher field compared to the aromatic carbons.

Advanced 2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity. COSY helps identify proton-proton couplings within the pyridine ring, while HSQC correlates protons to their directly attached carbons. HMBC is used to establish longer-range (2-3 bond) correlations, for instance, between the methylene protons and the carbons of the pyridine ring, confirming the attachment of the methanesulfonic acid moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Pyridin-2-ylmethane Moiety (Note: These are representative values based on similar structures; actual shifts may vary depending on solvent and experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3 | 7.5 - 7.8 | 123 - 126 |

| H4 | 7.9 - 8.2 | 138 - 141 |

| H5 | 7.4 - 7.7 | 125 - 128 |

| H6 | 8.6 - 8.9 | 149 - 152 |

| -CH₂- | 4.5 - 5.0 | 55 - 60 |

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, HRMS-ESI, UHPLC-MS/MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of Pyridin-2-ylmethanesulfonic acid hydrochloride and for studying its fragmentation patterns. When coupled with liquid chromatography (LC), it becomes a highly sensitive and selective analytical method. bldpharm.com

High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI): HRMS-ESI is used to accurately determine the mass of the molecular ion, allowing for the confirmation of the elemental formula. mdpi.com For Pyridin-2-ylmethanesulfonic acid, analysis in positive ion mode would likely detect the protonated molecule [M+H]⁺, while negative ion mode would detect the deprotonated molecule [M-H]⁻.

Tandem Mass Spectrometry (MS/MS): UHPLC-MS/MS is employed for structural confirmation and quantification. nih.govplos.org In this technique, the precursor ion (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. The fragmentation of pyridin-2-ylmethanesulfonic acid is expected to occur at the C-S bond and around the pyridine ring. libretexts.orgslideshare.netwhitman.edu

Expected Fragmentation Pathways:

Loss of SO₃: A common fragmentation for sulfonic acids, leading to the formation of a pyridin-2-ylmethyl cation.

Cleavage of the C-S bond: This can result in fragments corresponding to the sulfonic acid group ([SO₃H]⁻) and the pyridin-2-ylmethyl moiety.

Pyridine Ring Fragmentation: Further fragmentation can lead to the loss of small neutral molecules like HCN from the pyridine ring.

Table 2: Potential Mass Fragments for Pyridin-2-ylmethanesulfonic Acid in MS/MS Analysis

| Precursor Ion (m/z) | Proposed Fragment | Fragment Ion (m/z) |

|---|---|---|

| [M+H]⁺ | [M+H - SO₃]⁺ | [C₆H₈N]⁺ |

| [M+H]⁺ | [Pyridine]⁺ | [C₅H₅N]⁺ |

| [M-H]⁻ | [M-H - SO₂]⁻ | [C₆H₆NO]⁻ |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. researchgate.netnih.govresearchgate.net

Infrared (IR) Spectroscopy: The FTIR spectrum of Pyridin-2-ylmethanesulfonic acid hydrochloride would display characteristic absorption bands. Key expected vibrations include:

O-H stretch: A broad band in the 2500-3300 cm⁻¹ region, characteristic of the sulfonic acid hydroxyl group.

C-H stretches: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching of the methylene group just below 3000 cm⁻¹.

N-H stretch: In the hydrochloride salt, a broad band associated with the pyridinium (B92312) N⁺-H stretch would appear in the 2500-3000 cm⁻¹ region.

C=C and C=N stretches: Vibrations from the pyridine ring typically appear in the 1400-1650 cm⁻¹ region. iosrjournals.org

S=O stretches: Strong, characteristic asymmetric and symmetric stretching bands for the sulfonate group (SO₃) are expected around 1250-1150 cm⁻¹ and 1080-1030 cm⁻¹, respectively. chemicalbook.com

S-O stretch: A band in the 700-800 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The pyridine ring vibrations, particularly the ring breathing modes around 1000 cm⁻¹, are often strong in Raman spectra. The S=O stretching vibrations are also Raman active. This technique is particularly useful for analyzing solid samples without special preparation.

Chromatographic Separation and Quantification Methodologies (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary techniques for separating, identifying, and quantifying Pyridin-2-ylmethanesulfonic acid hydrochloride. ijsrst.comresearchgate.net These methods are essential for purity assessment and for determining the concentration of the compound in various samples. nih.govscirp.orgajphr.com

Reversed-Phase (RP) HPLC: This is the most common mode for separating polar compounds like Pyridin-2-ylmethanesulfonic acid. A C18 or C8 stationary phase is typically used. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter to control the retention and peak shape by managing the ionization state of the sulfonic acid and pyridine moieties.

Method Development Considerations:

Column: A reversed-phase column (e.g., Zorbax RX-C18) is a suitable choice. scirp.org

Mobile Phase: A gradient elution starting with a high percentage of aqueous buffer and increasing the organic modifier concentration is often effective for separating the main compound from its impurities.

Detector: A UV detector is commonly used, with the detection wavelength set at one of the absorption maxima of the pyridine ring (typically around 260 nm).

Quantification: Quantification is achieved by creating a calibration curve using standards of known concentration and integrating the peak area of the analyte.

Table 3: Representative RP-HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH 2.8 |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. researchgate.net For Pyridin-2-ylmethanesulfonic acid hydrochloride, single-crystal X-ray diffraction would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. researchgate.netmdpi.com

This technique would confirm the site of protonation (the pyridine nitrogen), reveal the geometry of the sulfonate group, and detail the intermolecular interactions, such as hydrogen bonding between the pyridinium N⁺-H, the sulfonate oxygens, and the chloride anion, which dictate the crystal packing. nih.gov

Other solid-state analysis techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) can be used to characterize the crystalline form, identify polymorphs, and determine thermal properties like the melting point. researchgate.net

Surface Analytical Techniques (e.g., SEM, EDX, XPS, ATR-IR)

Surface analytical techniques provide information about the morphology, elemental composition, and chemical state of the surface of a solid material. thermofisher.com

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the crystalline or powdered form of Pyridin-2-ylmethanesulfonic acid hydrochloride. It can reveal details about particle size, shape, and surface texture.

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX provides elemental analysis of the sample's surface. It can confirm the presence and relative abundance of carbon, nitrogen, sulfur, oxygen, and chlorine, verifying the elemental composition of the compound.

X-ray Photoelectron Spectroscopy (XPS): XPS is a highly surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) state of the elements present. researchgate.netresearchgate.net For Pyridin-2-ylmethanesulfonic acid hydrochloride, XPS can be used to:

Identify the binding energies of core-level electrons for C 1s, N 1s, S 2p, O 1s, and Cl 2p.

Distinguish between the protonated pyridinium nitrogen and any unprotonated nitrogen impurities.

Confirm the +6 oxidation state of sulfur in the sulfonic acid group, as the S 2p binding energy for a sulfonate is characteristically high (around 168-169 eV). nih.govrsc.org

Attenuated Total Reflectance (ATR)-IR: ATR-IR is a variant of infrared spectroscopy that is particularly useful for analyzing the surface of solid samples with minimal preparation. It provides vibrational information similar to transmission IR but probes only the top few microns of the material, making it ideal for surface characterization.

Table 4: Summary of Compound Names

| Compound Name |

|---|

| Pyridin-2-ylmethanesulfonic acid hydrochloride |

| Pyridin-2-ylmethanesulfonic acid |

| Acetonitrile |

| Methanol |

| 2-hydroxy-5-methyl pyridine |

| Iodobenzene |

Theoretical and Computational Studies of Pyridin 2 Ylmethanesulfonic Acid Hydrochloride

Quantum Chemical Calculations (e.g., DFT, Fukui Functions)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and chemical behavior of molecules.

The electronic structure of a molecule dictates its reactivity. DFT calculations can be employed to determine key electronic properties of Pyridin-2-ylmethanesulfonic acid hydrochloride. The protonation of the pyridine (B92270) nitrogen in the hydrochloride salt significantly influences the electronic distribution across the molecule. The pyridinium (B92312) ring acts as an electron-withdrawing group, which affects the adjacent methanesulfonic acid moiety.

Computational studies on sulfonyl groups suggest that bonding is highly polarized, without significant d-orbital participation on the sulfur atom. nih.govresearchgate.net The electronic structure is best described by polar interactions and hyperconjugative effects. nih.govresearchgate.net For Pyridin-2-ylmethanesulfonic acid, the presence of the positively charged pyridinium ring is expected to further polarize the S-O and S-C bonds.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. A molecule with a small HOMO-LUMO energy gap is generally more polarizable and reactive. semanticscholar.org DFT calculations on various pyridine derivatives have been used to analyze their nucleophilicity and reactivity based on FMO energies. ias.ac.in

Fukui functions are another important descriptor derived from DFT, used to identify the most electrophilic and nucleophilic sites within a molecule. scm.com The Fukui function, ƒ(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. scm.com For an electrophilic attack, the relevant function is ƒ⁻(r), and for a nucleophilic attack, it is ƒ⁺(r). scm.com Calculations on similar heterocyclic systems have shown that these functions can successfully predict sites for radical and nucleophilic/electrophilic attacks. bas.bg For Pyridin-2-ylmethanesulfonic acid hydrochloride, Fukui analysis would likely identify the carbon atoms of the pyridinium ring as susceptible to nucleophilic attack, while the oxygen atoms of the sulfonate group would be potential sites for electrophilic interaction.

An illustrative data table of predicted electronic properties for a molecule like Pyridin-2-ylmethanesulfonic acid, based on typical DFT calculations for similar compounds, is presented below.

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -8.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 9.5 D | Indicates overall polarity of the molecule. |

Note: These are hypothetical values for illustrative purposes.

The three-dimensional structure and the way molecules interact with each other are key to their macroscopic properties. Conformational analysis of Pyridin-2-ylmethanesulfonic acid hydrochloride would involve studying the rotation around the C-S and C-C single bonds to identify the most stable conformers. Intramolecular hydrogen bonding between the sulfonic acid group and the pyridine nitrogen (in its neutral form) or with the chloride ion could play a significant role in determining the preferred conformation. researchgate.net Studies on related pyridine derivatives have utilized computational methods to understand conformational preferences guided by such intramolecular interactions. researchgate.netnih.gov

Intermolecular interactions are critical in the solid state and in solution. For Pyridin-2-ylmethanesulfonic acid hydrochloride, the primary interactions would be strong ionic and hydrogen bonding. The pyridinium cation and the chloride anion will have strong electrostatic interactions. rsc.orgresearchgate.net Furthermore, the sulfonic acid group is a potent hydrogen bond donor, while the oxygen atoms and the chloride ion are strong acceptors. lookchem.com High-level ab initio quantum chemistry methods can be used to analyze the nature and strength of these interactions. rsc.orgresearchgate.net Computational studies on pyridinium-based ionic liquids have provided detailed insights into the hydrogen-bonding networks that define their structure and properties. nih.gov

Molecular Dynamics and Monte Carlo Simulations

While quantum chemical calculations are excellent for understanding static molecular properties, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study the dynamic behavior of molecular systems over time. bas.bgresearchgate.net

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. For Pyridin-2-ylmethanesulfonic acid hydrochloride in a solvent like water, MD simulations could model the solvation process, showing how water molecules arrange around the cation and anion. It could also provide insights into the stability of different conformers in solution and the dynamics of intermolecular hydrogen bonds. acs.org

Monte Carlo simulations use statistical methods to sample different configurations of a system. researchgate.net This can be particularly useful for studying the thermodynamic properties of a solution containing Pyridin-2-ylmethanesulfonic acid hydrochloride, such as solvation free energy. scispace.com MC simulations have been used to study mixtures of water and pyridine, revealing details about the formation of hydrogen-bonded dimers and water clusters. scispace.com

Quantitative Structure-Activity Relationships (QSAR) for Chemical Reactivity and Interactions

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity using statistical models. wjpsonline.comnih.gov For a class of compounds including Pyridin-2-ylmethanesulfonic acid hydrochloride, a QSAR model could be developed to predict a specific property, such as its catalytic activity or its strength of interaction with a target molecule.

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be derived from computational chemistry and can represent electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic properties. A statistical method, such as multiple linear regression, is then used to build a mathematical model linking these descriptors to the observed activity. researchgate.netresearchgate.net Numerous QSAR studies have been successfully applied to pyridine derivatives to predict properties ranging from antioxidant activity to anticancer effects. wjpsonline.comnih.gov

An example of descriptors that could be used in a QSAR study of related pyridinium compounds is shown in the table below.

| Descriptor Type | Example Descriptor | Information Provided |

| Electronic | LUMO Energy | Electron accepting ability |

| Steric | Molecular Volume | Size and shape of the molecule |

| Topological | Wiener Index | Molecular branching |

| Thermodynamic | LogP | Hydrophobicity/Lipophilicity |

Computational Modeling of Reaction Mechanisms and Catalytic Cycles

Computational chemistry is an invaluable tool for elucidating the step-by-step mechanisms of chemical reactions. byu.edu For reactions involving Pyridin-2-ylmethanesulfonic acid hydrochloride, for instance, as a catalyst, DFT calculations can be used to map out the entire reaction pathway. This involves locating the structures of reactants, products, and any intermediates, as well as the transition states that connect them. researchgate.net The calculated energies of these species allow for the determination of activation barriers and reaction energies, providing a detailed understanding of the reaction's feasibility and kinetics. nih.gov

The reactivity of pyridinium salts has been a subject of computational investigation, shedding light on their role in various transformations. nih.govrsc.orgresearchgate.net If Pyridin-2-ylmethanesulfonic acid hydrochloride were to be used in a catalytic cycle, computational modeling could help to:

Identify the active catalytic species.

Determine the mechanism of substrate activation.

Characterize all intermediates and transition states in the cycle.

Explain the origin of selectivity (e.g., regioselectivity or stereoselectivity).

Design more efficient catalysts based on mechanistic insights. byu.edu

By understanding the energetic landscape of the reaction, researchers can gain a deeper understanding of how the catalyst functions and how its structure could be modified to improve its performance.

Future Directions and Research Gaps in Pyridin 2 Ylmethanesulfonic Acid Hydrochloride Chemistry

Emerging Synthetic Paradigms

Current synthetic routes to pyridin-2-ylmethanesulfonic acid and its analogs often rely on conventional multi-step processes. The future of its synthesis lies in the adoption of more efficient and sustainable methodologies.

Continuous Flow Synthesis: Transitioning from batch processing to continuous flow manufacturing could offer significant advantages. Flow chemistry allows for precise control over reaction parameters (temperature, pressure, and reaction time), which can lead to higher yields, improved purity, and enhanced safety, particularly for exothermic sulfonation reactions. This paradigm is crucial for scalable production. mdpi.com

Biocatalysis: The use of enzymes (biocatalysts) for the synthesis of pyridine (B92270) derivatives is a burgeoning area of green chemistry. nih.gov Research into enzymes that can selectively functionalize the pyridine ring or catalyze the sulfonation step under mild, aqueous conditions could provide an environmentally benign alternative to traditional chemical methods. pharmtech.com

Photoredox Catalysis: Visible-light photoredox catalysis offers novel pathways for C-H functionalization. Future research could explore the direct introduction of the methanesulfonic acid group onto the 2-methylpyridine (B31789) core using light-mediated processes, potentially reducing the number of synthetic steps and the reliance on harsh reagents.

Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, such as ball milling, are gaining traction as a sustainable synthesis technique. mdpi.com Investigating the synthesis of pyridin-2-ylmethanesulfonic acid hydrochloride via mechanochemical activation could drastically reduce solvent waste and energy consumption.

| Synthetic Paradigm | Potential Advantages | Research Focus |

| Continuous Flow | Improved safety, higher yield, scalability, process control. | Development of stable flow reactors for sulfonation; optimization of reaction kinetics. |

| Biocatalysis | Mild reaction conditions, high selectivity, reduced waste, sustainability. | Discovery and engineering of enzymes for pyridine functionalization. |

| Photoredox Catalysis | Novel reaction pathways, C-H activation, ambient conditions. | Design of photocatalytic systems for direct sulfomethylation of pyridine. |

| Mechanochemistry | Reduced solvent use, energy efficiency, novel reactivity. | Exploration of solid-state reactions for synthesis and salt formation. |

Novel Applications in Interdisciplinary Fields

While pyridine derivatives are well-established in medicinal chemistry, the specific potential of pyridin-2-ylmethanesulfonic acid hydrochloride in other fields is largely untapped. researchgate.net

Materials Science: The sulfonic acid group is an excellent proton conductor. This suggests potential applications in the development of novel polymer electrolyte membranes (PEMs) for fuel cells. Incorporating this pyridine-based moiety could enhance membrane stability and performance. The compound could also be investigated as a corrosion inhibitor for metals in acidic environments, a known application for some pyridine and thiourea (B124793) derivatives. scispace.com

Catalysis: As a Brønsted acid with a coordinating pyridine group, the compound is a candidate for bifunctional catalysis. It could be employed to catalyze organic transformations where both a Lewis basic site (the pyridine nitrogen) and a Brønsted acidic site (the sulfonic acid) are required to activate substrates simultaneously. researchgate.net Its utility as a catalyst in multicomponent reactions, such as the synthesis of imidazo[1,2-a]pyridines, warrants investigation. researchgate.netbeilstein-journals.org

Coordination Chemistry: The molecule can act as a ligand for transition metals, with the pyridine nitrogen and the sulfonate group serving as coordination sites. The resulting metal complexes could exhibit interesting catalytic, magnetic, or optical properties, opening doors for applications in sensor technology or as novel catalysts.

Unexplored Mechanistic Pathways and Reaction Types

A significant gap exists in the fundamental understanding of the reactivity of pyridin-2-ylmethanesulfonic acid.

Advanced Functionalization: The pyridine ring is electron-deficient, which influences its reactivity in electrophilic substitution. researchgate.net Systematic studies on the selective functionalization of the pyridine ring (positions 3, 4, 5, and 6) in the presence of the methanesulfonic acid group are needed. This includes exploring modern cross-coupling reactions (e.g., Suzuki, Negishi) and direct C-H activation techniques to build molecular complexity. researchgate.net

Reactivity of the Methylene (B1212753) Bridge: The methylene group situated between the pyridine ring and the sulfonic acid is activated and could be a site for various chemical transformations. Research into its deprotonation and subsequent reaction with electrophiles could yield a new class of derivatives with diverse functionalities.

Sulfonic Acid Group Transformations: While the sulfonic acid is often considered a stable functional group, its conversion into other sulfur-containing moieties (e.g., sulfonyl chlorides, sulfonamides, sulfonesters) is a key area for exploration. biosynth.com This would vastly expand the chemical space accessible from the parent compound, enabling the synthesis of new libraries of molecules for biological screening or materials science applications. mdpi.com

| Research Area | Key Questions | Potential Outcomes |

| Pyridine Ring Functionalization | How does the methanesulfonic acid group direct further substitution? | New derivatives with tailored electronic and steric properties. |

| Methylene Bridge Reactivity | Can the methylene protons be selectively removed and functionalized? | Access to novel scaffolds with extended side chains. |

| Sulfonic Acid Derivatization | What are efficient methods for converting the sulfonic acid into other functional groups? | Creation of diverse compound libraries for various applications. |

Challenges in Scalable Synthesis and Sustainable Production

Transitioning from laboratory-scale synthesis to large-scale industrial production presents several challenges that need to be addressed through future research.

Cost-Effectiveness of Starting Materials: The availability and cost of substituted pyridine precursors are critical for economic viability. Developing synthetic routes that utilize inexpensive and readily available feedstocks is paramount.

Waste Management: Traditional sulfonation methods often use harsh reagents like sulfuric acid or chlorosulfonic acid, generating significant amounts of acidic waste. The development of "green" sulfonation protocols that minimize or eliminate hazardous by-products is a major hurdle. mdpi.com This includes exploring solid acid catalysts or recycling strategies for reagents.

Purification and Isolation: The high polarity and water solubility of sulfonic acids can complicate product isolation and purification. chemicalbook.com Issues such as removing inorganic salts and achieving high purity on a large scale require the development of efficient, non-chromatographic purification techniques, such as crystallization or membrane filtration.

Process Safety and Hazard Control: Sulfonation reactions can be highly exothermic and require careful thermal management to prevent runaway reactions, especially at an industrial scale. Future research must focus on developing inherently safer processes and robust control strategies. nih.gov A clean preparation method, similar to those developed for pyridine hydrochloride, which avoids excess moisture and by-products, would be highly beneficial. google.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Pyridin-2-ylmethanesulfonic acid HCl to minimize impurities?

- Methodological Answer : Prioritize controlled reaction conditions (e.g., temperature, solvent selection) and purification techniques. For example, use recrystallization with polar aprotic solvents or gradient elution HPLC (C18 column, UV detection at 254 nm) to isolate the target compound from byproducts like phosphonic acid derivatives, as outlined in pharmaceutical impurity protocols . Monitor reaction progress via thin-layer chromatography (TLC) and validate purity with mass spectrometry (MS) and nuclear magnetic resonance (NMR).

Q. Which analytical techniques are recommended for assessing the purity of this compound?

- Methodological Answer : Combine HPLC (for separation efficiency) with MS for molecular weight confirmation. For trace impurities, employ ion-pair chromatography or inductively coupled plasma mass spectrometry (ICP-MS) if metal contaminants are suspected. Quantify residual solvents via gas chromatography (GC) with flame ionization detection. Reference quality control frameworks from peptide synthesis, where batch consistency relies on MS and HPLC .

Q. How should researchers handle solubility challenges during in vitro assays?

- Methodological Answer : Pre-screen solubility in aqueous buffers (e.g., phosphate-buffered saline) and organic solvents (DMSO, ethanol). Adjust pH to exploit sulfonic acid’s ionizable groups. For low solubility, use sonication or micellar encapsulation. Physicochemical data from structurally similar compounds, such as Ethyl 2-(piperidin-4-yl)acetate (logP, TPSA), can guide solvent selection .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for structural confirmation?

- Methodological Answer : Cross-validate using complementary techniques. For instance, if NMR suggests a tautomeric form conflicting with X-ray data, perform density functional theory (DFT) calculations to model energetically favorable conformations. Reference crystal structure determination methods from cobaltocenium complexes, where microwave-assisted synthesis and single-crystal X-ray diffraction were critical .

Q. What strategies are effective for impurity profiling in this compound synthesis?

- Methodological Answer : Implement orthogonal analytical methods. Use high-resolution MS to identify unknown impurities and compare retention times against reference standards (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) as a model impurity ). Quantify impurities via calibration curves and validate limits per ICH Q3A guidelines.

Q. How can batch-to-batch variability be mitigated in large-scale research studies?

- Methodological Answer : Standardize synthesis protocols and enforce rigorous quality control (QC). For sensitive assays, request additional QC metrics (e.g., peptide content analysis, TFA removal <1%) as described in peptide synthesis workflows . Use statistical process control (SPC) charts to monitor critical parameters (yield, purity) across batches.

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Adopt GHS-compliant practices: wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation (H332 hazard ). In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15+ minutes and seek medical attention. Store separately from incompatible materials (e.g., strong bases) .

Q. How should researchers address discrepancies in biological activity across experimental replicates?

- Methodological Answer : Conduct root-cause analysis: test compound stability under assay conditions (pH, temperature), verify storage conditions (-20°C, desiccated), and confirm absence of hygroscopicity-induced degradation. Cross-check bioactivity with orthogonal assays (e.g., enzymatic vs. cell-based) to rule out methodological artifacts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.